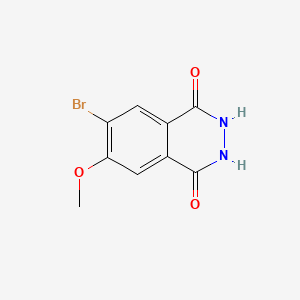
2,6-Bis(prop-2-ynoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(prop-2-ynoxy)anthracene-9,10-dione is a chemical compound with the molecular formula C20H12O4. It is a derivative of anthracene, specifically substituted at the 2 and 6 positions with prop-2-ynoxy groups. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(prop-2-ynoxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Substitution Reaction: The anthracene-9,10-dione undergoes a substitution reaction with propargyl alcohol in the presence of a base, such as potassium carbonate, to introduce the prop-2-ynoxy groups at the 2 and 6 positions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(prop-2-ynoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The prop-2-ynoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require bases like potassium carbonate or sodium hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroanthracene derivatives .
Scientific Research Applications
2,6-Bis(prop-2-ynoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2,6-Bis(prop-2-ynoxy)anthracene-9,10-dione involves its interaction with molecular targets through its electronic properties. The prop-2-ynoxy groups can participate in various chemical reactions, altering the compound’s electronic distribution and reactivity. This makes it a versatile molecule for studying electron transfer processes and photophysical properties .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenediboronic acid bis(pinacol) ester: Another anthracene derivative used in organic semiconductor devices.
2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone: A compound with similar structural features but different functional groups.
Uniqueness
2,6-Bis(prop-2-ynoxy)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of prop-2-ynoxy groups. These features confer distinct electronic properties, making it valuable for applications in materials science and photophysics .
Properties
Molecular Formula |
C20H12O4 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2,6-bis(prop-2-ynoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12O4/c1-3-9-23-13-5-7-15-17(11-13)19(21)16-8-6-14(24-10-4-2)12-18(16)20(15)22/h1-2,5-8,11-12H,9-10H2 |
InChI Key |
LULXBPPUEIGFFW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1,4-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B12513900.png)
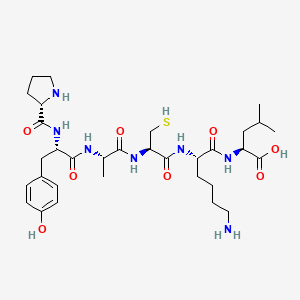
![N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12513912.png)
![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate](/img/structure/B12513913.png)

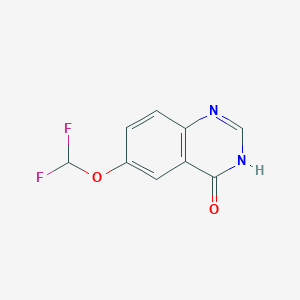
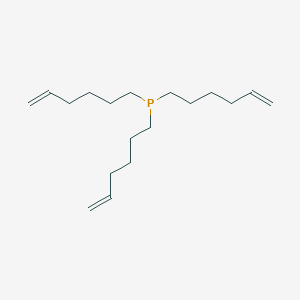
![N-[1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B12513942.png)
amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B12513949.png)
![1,4-Bis(4-fluorophenyl)benzo[G]phthalazine](/img/structure/B12513954.png)
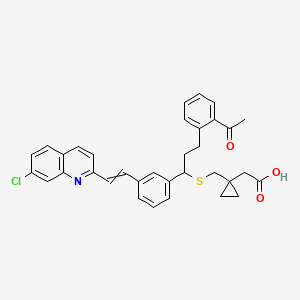
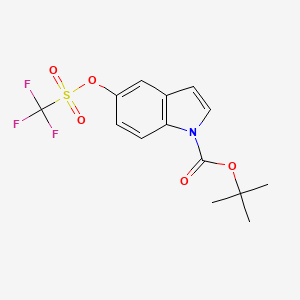
![1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL](/img/structure/B12513980.png)
